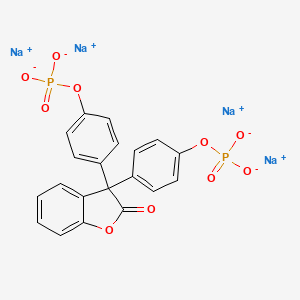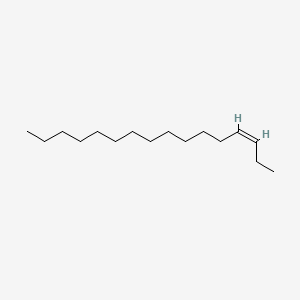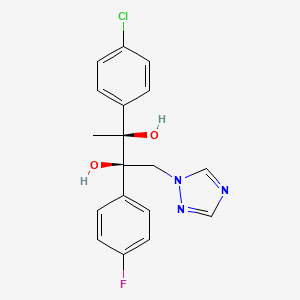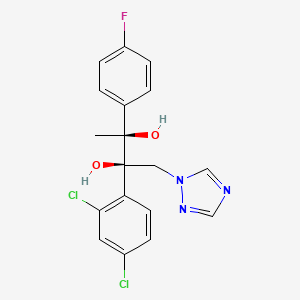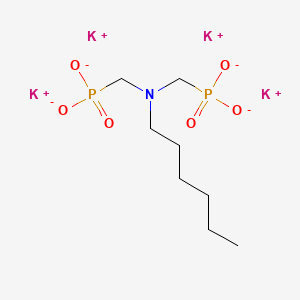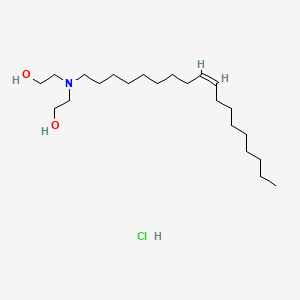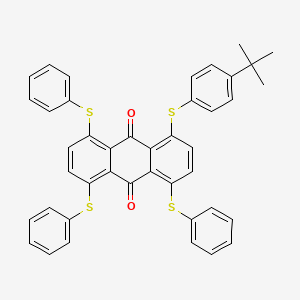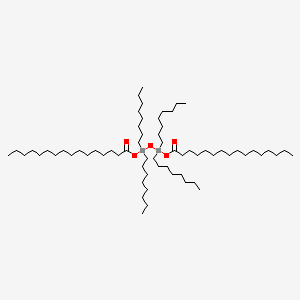
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane is a chemical compound with the molecular formula C64H130O5Sn2 and a molecular weight of 1217.12 g/mol . This compound is known for its unique structure, which includes two tin atoms bonded to octyl and hexadecyl groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves several steps. One common method includes the reaction of dioctyltin oxide with hexadecanoic acid under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The compound can undergo substitution reactions where the octyl or hexadecyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane: This compound has a similar structure but with butyl and dodecyl groups instead of octyl and hexadecyl groups.
1,1,3,3-Tetraoctyl-1,3-bis((1-oxooctadec-9-enyl)oxy)distannoxane: This variant includes octadec-9-enyl groups, providing different chemical properties. The uniqueness of this compound lies in its specific combination of octyl and hexadecyl groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
85938-47-2 |
|---|---|
Formule moléculaire |
C64H130O5Sn2 |
Poids moléculaire |
1217.1 g/mol |
Nom IUPAC |
[[hexadecanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-5-7-8-6-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
NFUQPAQTGMPBOM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


